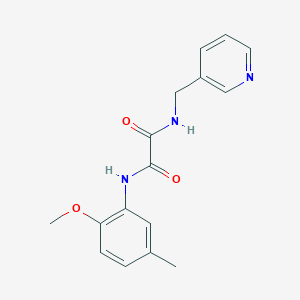![molecular formula C15H17N3O3 B4761584 N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4761584.png)
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide selectively activates mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, including glutamate and GABA, which regulates synaptic transmission and neuronal excitability. This mechanism of action is thought to underlie the potential therapeutic effects of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce anxiety-like behavior in the elevated plus maze and open field tests, as well as reduce immobility in the forced swim test, which is a measure of antidepressant-like activity. It has also been shown to reduce cocaine self-administration and cue-induced reinstatement in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for mGluR7, which allows for more precise and specific manipulation of this receptor. However, one limitation is that N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide in various neurological and psychiatric disorders, particularly those associated with dysregulation of glutamatergic neurotransmission. Another area of interest is the development of more potent and selective mGluR7 agonists for use in experimental and clinical settings. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide, as well as its potential side effects and toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-14(10(2)21-17-9)15(20)16-12-5-7-13(8-6-12)18(4)11(3)19/h5-8H,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWNQIKZUVQJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4761507.png)
![5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4761508.png)


![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4761534.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4761538.png)
![3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4761544.png)
![5-[(1-adamantylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4761564.png)
![4-fluoro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4761577.png)
![2-{[(3,4-dichlorobenzyl)thio]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4761589.png)

![1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B4761600.png)
![3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4761608.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4761613.png)